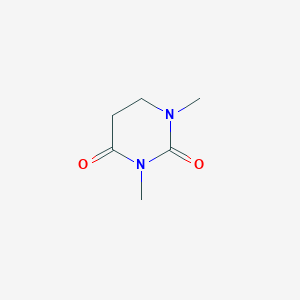
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride (4-OPBA-HCl) is a small organic compound that is of significant interest to the scientific community due to its unique properties and potential applications. 4-OPBA-HCl is primarily used in the synthesis of organic compounds and in the study of biochemical and physiological effects.
作用机制
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has been shown to interact with proteins and other macromolecules in a variety of ways. It has been shown to bind to proteins and other molecules, which can affect their structure and function. In addition, 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has been shown to inhibit the activity of some enzymes, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, which can lead to changes in biochemical and physiological processes. In addition, 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has been shown to interact with proteins and other macromolecules in a variety of ways, which can affect their structure and function.
实验室实验的优点和局限性
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride is a relatively stable compound that is easy to synthesize and has a wide range of applications in scientific research. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride can be toxic and should be handled with care. In addition, it should not be used in applications where it could be ingested or come into contact with skin.
未来方向
Future research on 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride could focus on its potential applications in the fields of drug design and development, as well as its potential use as a tool in the study of enzyme kinetics and protein folding. In addition, further research could be conducted on its biochemical and physiological effects, as well as on its mechanism of action. Finally, further research could be conducted on its potential toxicity and safety.
合成方法
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride can be synthesized in two steps. First, 4-oxo-4-(pyridin-3-yl)butanoic acid is synthesized from 4-oxo-4-phenylbutanoic acid and pyridine. This reaction is catalyzed by p-toluenesulfonic acid and performed in an aqueous solution of ethanol. The reaction is then followed by the addition of hydrochloric acid, which results in the formation of 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride.
科学研究应用
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has been used in a variety of scientific research applications, such as in the study of enzyme kinetics, protein folding, and DNA binding. It has also been used in the synthesis of organic compounds, such as peptides and nucleotides. In addition, 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has been used in the study of the structure and function of proteins and other macromolecules.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride involves the reaction of pyridine-3-carbaldehyde with ethyl acetoacetate to form 3-(pyridin-3-yl)but-2-en-1-one, which is then reacted with hydroxylamine hydrochloride to form 4-(pyridin-3-yl)-3-hydroxybut-2-en-1-one. This intermediate is then oxidized with potassium permanganate to form 4-oxo-4-(pyridin-3-yl)butanoic acid, which is finally converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Pyridine-3-carbaldehyde", "Ethyl acetoacetate", "Hydroxylamine hydrochloride", "Potassium permanganate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-3-carbaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(pyridin-3-yl)but-2-en-1-one.", "Step 2: 3-(Pyridin-3-yl)but-2-en-1-one is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-(pyridin-3-yl)-3-hydroxybut-2-en-1-one.", "Step 3: 4-(Pyridin-3-yl)-3-hydroxybut-2-en-1-one is oxidized with potassium permanganate in the presence of a base such as sodium hydroxide to form 4-oxo-4-(pyridin-3-yl)butanoic acid.", "Step 4: 4-Oxo-4-(pyridin-3-yl)butanoic acid is converted to its hydrochloride salt by reaction with hydrochloric acid." ] } | |
CAS 编号 |
1956307-67-7 |
产品名称 |
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride |
分子式 |
C9H10ClNO3 |
分子量 |
215.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



